molecular formula C7H9BrS B3257761 2-Bromo-5-isopropylthiophene CAS No. 29488-23-1

2-Bromo-5-isopropylthiophene

Cat. No. B3257761
CAS RN: 29488-23-1
M. Wt: 205.12 g/mol
InChI Key: GXPIJGRYTRTFGK-UHFFFAOYSA-N
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Description

2-Bromo-5-isopropylthiophene is an organic compound with the following chemical formula: C₉H₁₀BrS . It belongs to the class of thiophenes , which are heterocyclic aromatic compounds containing a five-membered sulfur-containing ring. The bromine atom is substituted at the 2-position, and an isopropyl group is attached to the 5-position of the thiophene ring.



Molecular Structure Analysis

The molecular structure of 2-Bromo-5-isopropylthiophene consists of a five-membered thiophene ring with a bromine atom at the 2-position and an isopropyl group at the 5-position. The bond angles, bond lengths, and torsional angles within the molecule contribute to its stability and reactivity.



Chemical Reactions Analysis

2-Bromo-5-isopropylthiophene can participate in various chemical reactions, including substitution, addition, and cyclization reactions. These reactions may lead to the formation of novel derivatives or functionalized thiophenes. Investigating its reactivity with different reagents and conditions is crucial for understanding its synthetic potential.



Physical And Chemical Properties Analysis


  • Physical Properties :

    • Melting Point : The melting point of 2-Bromo-5-isopropylthiophene is typically within a specific range (experimental data required).

    • Solubility : Investigate its solubility in various solvents (e.g., organic solvents, water).

    • Color and Odor : Describe its appearance and odor.



  • Chemical Properties :

    • Reactivity : Explore its reactivity with acids, bases, and other functional groups.

    • Stability : Assess its stability under different conditions (e.g., temperature, light, air).




Scientific Research Applications

Polymer Synthesis

2-Bromo-5-isopropylthiophene plays a crucial role in the polymerization processes. For instance, its derivative 2-bromo-3-hexyl-5-iodothiophene was used in the synthesis of poly(3-hexylthiophene) (HT-P3HT) with a very low polydispersity, indicating its potential in producing high-quality polymers (Miyakoshi, Yokoyama, & Yokozawa, 2004). This is further supported by the synthesis of head-to-tail coupled poly(3-alkylthiophenes) via the GRIM method, demonstrating the compound's utility in creating regioregular polymers (Loewe, Ewbank, Liu, Zhai, & Mccullough, 2001).

Medicinal Chemistry

In medicinal chemistry, 2-Bromo-5-isopropylthiophene derivatives have shown potential. For example, the synthesis of various new derivatives based on 5-aryl-2-bromo-3-hexylthiophene revealed significant electronic effects on the properties of the new products, suggesting their relevance in pharmacological contexts (Ikram et al., 2015).

Biological Activities

The biological activity of 2-Bromo-5-isopropylthiophene derivatives has been a subject of study. For instance, synthesized 2,5-bisarylthiophenes were screened for their antibacterial activity against Escherichia coli, indicating the compound's potential in antimicrobial applications (Rasool et al., 2016).

Safety And Hazards


  • Toxicity : Evaluate its toxicity profile, including acute and chronic effects.

  • Handling Precautions : Provide guidelines for safe handling, storage, and disposal.

  • Environmental Impact : Consider its impact on the environment.


Future Directions


  • Biological Studies : Investigate its potential biological activities (e.g., antimicrobial, anticancer) and mechanisms.

  • Derivatives : Explore the synthesis of novel derivatives based on 2-Bromo-5-isopropylthiophene.

  • Materials Science : Assess its use in materials science (e.g., organic electronics, sensors).

  • Computational Modeling : Employ computational methods to predict its properties and reactivity.


properties

IUPAC Name

2-bromo-5-propan-2-ylthiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrS/c1-5(2)6-3-4-7(8)9-6/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXPIJGRYTRTFGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(S1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thiophene, 2-bromo-5-(1-methylethyl)-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
R Tatsumi, M Fujio, H Satoh, J Katayama… - Journal of medicinal …, 2005 - ACS Publications
… This compound was prepared from (S)-spiro-1-azabicyclo[2,2,2]octane-3,5‘-oxazolidin-2‘-one (2) (0.54 g, 2.96 mmol) and 2-bromo-5-isopropylthiophene (1.54 g, 7.51 mmol) using the …
Number of citations: 62 pubs.acs.org
G Rai, DJ Urban, BT Mott, X Hu, SM Yang… - Journal of medicinal …, 2020 - ACS Publications
… This compound was synthesized from coupling the advanced intermediate VIIIa with 2-bromo-5-isopropylthiophene using the general Sonogashira coupling procedure E and …
Number of citations: 28 pubs.acs.org

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